Human KR-20 Human KR-20
Brand Name: Vulcanchem
CAS No.:
VCID: VC3666257
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Human KR-20

CAS No.:

Cat. No.: VC3666257

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Human KR-20 -

Specification

Introduction

Antimicrobial Properties of KR-20

Human KR-20 demonstrates significant antimicrobial activity against a variety of pathogens. Its spectrum of activity includes bacteria, parasites, and potentially fungi, making it a versatile antimicrobial agent. Studies have shown that KR-20 possesses higher microbicidal effects than the parent molecule LL-37, indicating that this shorter fragment contains a concentrated antimicrobial region. This enhanced potency may be attributed to specific structural features that facilitate interaction with microbial membranes or intracellular targets. Research has demonstrated that KR-20 is effective against both Gram-negative and Gram-positive bacteria, suggesting a broad-spectrum activity profile. The ability to target diverse pathogens makes KR-20 particularly interesting from a therapeutic perspective, as it could potentially address infections caused by multiple organisms. This broad-spectrum activity is a characteristic feature of many antimicrobial peptides and represents one of their advantages over conventional antibiotics, which often target specific bacterial structures or pathways .

Synergistic Effects with Conventional Antibiotics

One of the most promising aspects of KR-20's antimicrobial profile is its ability to enhance the efficacy of conventional antibiotics. Studies have demonstrated that low concentrations of KR-20 show improved effects when combined with metronidazole against both sensitive and resistant strains of T. vaginalis. This synergistic interaction suggests that KR-20 could potentially be used in combination therapy strategies to enhance the effectiveness of existing antibiotics or to overcome resistance mechanisms. The synergistic effect may be attributed to complementary mechanisms of action, where KR-20 might facilitate the entry of conventional antibiotics into microbial cells by disrupting membrane integrity. Alternatively, the peptide may target different cellular pathways, resulting in a multi-pronged attack on the pathogen. This synergistic potential represents a significant advantage, as it could allow for the use of lower antibiotic doses, potentially reducing side effects while maintaining therapeutic efficacy .

Comparative Analysis of Cathelicidin-Derived Peptides

The human cathelicidin LL-37 and its derived fragments, including KR-20, KR-12, and FK-13, exhibit varying degrees of antimicrobial activity against different pathogens. This variation in activity profiles can be attributed to differences in their amino acid sequences, structures, and physicochemical properties. Comparative studies have provided valuable insights into the structure-activity relationships of these peptides, facilitating the rational design of optimized antimicrobial agents. Research has consistently shown that KR-20 demonstrates superior antimicrobial activity compared to the parent molecule LL-37 and, in many cases, outperforms other derived fragments. The enhanced potency of KR-20 suggests that it contains the most active region of the parent peptide, concentrated in a more efficient structural arrangement. Understanding these comparative differences is crucial for identifying the key structural elements that contribute to antimicrobial activity and for guiding the development of synthetic derivatives with improved properties .

KR-20 versus KR-12

While both KR-20 and KR-12 are derived from human cathelicidin LL-37, they differ in their length and, consequently, their antimicrobial properties. KR-12, being the shortest of the cathelicidin-derived peptides with just 12 amino acids, has demonstrated significant antimicrobial activity against Gram-negative bacteria, particularly Escherichia coli K-12. This peptide represents the minimal antimicrobial region of LL-37 and serves as a valuable model for understanding the essential structural requirements for antimicrobial activity. KR-20, with its longer sequence of 20 amino acids, incorporates the KR-12 region but includes additional residues that appear to enhance its antimicrobial potency. Comparative studies have shown that while KR-12 exhibits notable antimicrobial activity, KR-20 generally demonstrates greater efficacy against a broader range of pathogens. This difference highlights the importance of peptide length and sequence composition in determining antimicrobial activity .

Efficacy Comparison

The table below summarizes the comparative efficacy of human cathelicidin LL-37 and its derived peptides against Trichomonas vaginalis:

PeptideLength (amino acids)Relative Efficacy Against T. vaginalisActive Against Resistant Strains
LL-3737ModerateYes
KR-2020HighestYes
FK-1313High (Second to KR-20)Yes
KR-1212Moderate to LowYes

This comparison demonstrates that KR-20 exhibits the highest efficacy among the tested peptides against T. vaginalis, including metronidazole-resistant strains. The superior activity of KR-20, despite its shorter length compared to LL-37, suggests that it contains the most active antimicrobial region of the parent peptide in a more concentrated form. This finding is particularly significant for antimicrobial peptide design, as it indicates that strategic truncation of larger peptides can yield derivatives with enhanced activity .

Mechanism of Action

The antimicrobial activity of human KR-20, like other cathelicidin-derived peptides, is believed to involve multiple mechanisms of action. The primary mechanism likely involves interaction with and disruption of microbial membranes, leading to membrane permeabilization and eventual cell death. This mechanism is facilitated by the peptide's amphipathic structure, which allows it to interact with the negatively charged components of microbial membranes. The positively charged amino acids in KR-20 are attracted to the negatively charged phospholipids and other components of microbial membranes, initiating the interaction. Upon binding to the membrane, the peptide can insert itself into the lipid bilayer, causing disruption of membrane integrity. This disruption leads to the formation of pores or more extensive membrane damage, resulting in the leakage of cellular contents and, ultimately, cell death. The multi-faceted nature of this mechanism makes it difficult for microorganisms to develop resistance, representing a significant advantage over conventional antibiotics that typically target specific cellular processes .

Interaction with Microbial Cell Membranes

The interaction of KR-20 with microbial cell membranes is likely governed by electrostatic and hydrophobic interactions. The peptide's positive charge facilitates its attraction to the negatively charged microbial surfaces, while its hydrophobic regions enable insertion into the lipid bilayer. This interaction can lead to various forms of membrane disruption, including the carpet model (where peptides accumulate on the membrane surface, causing tension and eventual disintegration), the barrel-stave model (where peptides insert perpendicularly into the membrane to form pores), or the toroidal pore model (where peptides induce the lipids to bend continuously from one leaflet to the other, forming a pore lined by both peptides and lipid head groups). The specific mechanism may vary depending on the peptide concentration, the target microorganism, and environmental conditions. The membrane-disruptive activity of KR-20 contributes significantly to its broad-spectrum antimicrobial effect and makes it effective against various types of pathogens, including those resistant to conventional antibiotics .

Future Research Directions

The promising antimicrobial properties of human KR-20 open several avenues for future research. One priority is the comprehensive characterization of its antimicrobial spectrum, determining its effectiveness against a broader range of pathogens, including multidrug-resistant bacteria, fungi, viruses, and other parasites. Detailed structure-activity relationship studies could identify the specific structural elements responsible for KR-20's enhanced activity, potentially guiding the design of even more potent derivatives. Investigation of the peptide's precise mechanism of action against different pathogens would provide valuable insights for optimization and application. Development of stable formulations and effective delivery systems represents another crucial research direction, addressing the challenges associated with peptide stability and bioavailability. Clinical studies would be necessary to evaluate the safety, pharmacokinetics, and efficacy of KR-20 in humans. Additionally, exploring the potential immunomodulatory effects of KR-20 could reveal additional therapeutic applications beyond direct antimicrobial activity. These research directions collectively aim to translate the promising in vitro findings into clinically viable antimicrobial therapies .

Structural Optimization and Synthetic Derivatives

Future research efforts are likely to focus on the structural optimization of KR-20 to enhance its antimicrobial activity, stability, and safety profile. This could involve the synthesis of derivatives with modified amino acid sequences, incorporation of unnatural amino acids, or structural modifications such as cyclization or stapling. These modifications can potentially improve the peptide's resistance to proteolytic degradation, enhance its selectivity for microbial membranes over mammalian cells, and increase its potency. Computational approaches, including molecular dynamics simulations and machine learning algorithms, can facilitate the rational design of optimized derivatives by predicting the impact of structural modifications on the peptide's properties. High-throughput screening of synthetic libraries can identify promising candidates for further development. The goal of these efforts is to develop KR-20-based antimicrobial agents that maintain or enhance the peptide's antimicrobial activity while addressing the challenges associated with its therapeutic application, such as stability, toxicity, and production costs .

Combination Therapy Strategies

The observed synergistic effects between KR-20 and conventional antibiotics highlight the potential for combination therapy strategies. Future research could explore the mechanisms underlying these synergistic interactions and identify optimal combinations for specific infections. Studies could investigate whether KR-20 enhances the uptake of conventional antibiotics by disrupting microbial membranes, whether it targets complementary cellular processes, or whether it prevents the activation of resistance mechanisms. The development of formulations that co-deliver KR-20 and conventional antibiotics could optimize their synergistic effects. Clinical studies would be necessary to evaluate the efficacy and safety of these combination therapies in humans. Successful implementation of such strategies could potentially reduce the required dosages of conventional antibiotics, minimizing side effects and slowing the development of resistance. This approach represents a promising direction in the ongoing effort to address the challenges posed by antimicrobial resistance .

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